molecular formula C30H58N4O15 B609444 N-(Azido-PEG3)-N-bis(PEG4-acid) CAS No. 2112731-54-9

N-(Azido-PEG3)-N-bis(PEG4-acid)

Cat. No. B609444
CAS RN: 2112731-54-9
M. Wt: 714.81
InChI Key: FXPSMOCUUZDFRW-UHFFFAOYSA-N
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Description

“N-(Azido-PEG3)-N-bis(PEG4-acid)” is a polyethylene glycol (PEG) derivative . It contains an azide group and a terminal carboxylic acid . The azide group enables PEGylation via Click Chemistry . The terminal carboxylic acid can be reacted with primary amino groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Synthesis Analysis

The synthesis of “N-(Azido-PEG3)-N-bis(PEG4-acid)” involves the use of Click Chemistry . The azide group in the compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . The terminal carboxylic acid can be reacted with primary amino groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular structure of “N-(Azido-PEG3)-N-bis(PEG4-acid)” consists of a PEG spacer, an azide group, and a terminal carboxylic acid . The PEG spacer increases the aqueous solubility of the resulting compound .


Chemical Reactions Analysis

The azide group in “N-(Azido-PEG3)-N-bis(PEG4-acid)” can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . This reaction is used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

The molecular weight of “N-(Azido-PEG3)-N-bis(PEG4-acid)” is 855.91 g/mol . The exact mass is 291.21 . The chemical formula is C40H49N5O14S .

Scientific Research Applications

Synthesis and Characterization

  • Azobenzene-Containing Linear−Dendritic Diblock Copolymers

    A study by Barrio et al. (2009) highlights the synthesis of photoaddressable linear−dendritic diblock copolymers, which include poly(ethylene glycol) (PEG) segments. The process involves Huisgen’s 1,3-dipolar cycloaddition, a method that could be relevant for the synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid) related compounds.

  • Synthesis of Umbrella-Like Poly(ethylene glycol)

    Zhang et al. (2010) describe a novel strategy for synthesizing "umbrella-like" poly(ethylene glycol) structures with a single reactive group, applicable in the context of compounds like N-(Azido-PEG3)-N-bis(PEG4-acid) (Zhang, Wang, & Huang, 2010).

Bio-orthogonal Coupling and Quantum Dots

  • Bio-orthogonal Coupling on Quantum Dots: Zhan et al. (2016) discuss the synthesis of ligands with a PEG segment and terminal reactive groups, demonstrating the application of bio-orthogonal coupling techniques on quantum dots, relevant for compounds like N-(Azido-PEG3)-N-bis(PEG4-acid) (Zhan, Palui, Merkl, & Mattoussi, 2016).

Applications in Nanomedicine and Drug Delivery

  • Dendrimer vs Linear Conjugate in Cancer Treatment: Khandare et al. (2006) explored the use of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer conjugates with paclitaxel, an anticancer drug. This study provides insights into the potential use of N-(Azido-PEG3)-N-bis(PEG4-acid) in drug delivery systems (Khandare, Jayant, Singh, Chandna, Wang, Vorsa, & Minko, 2006).

Enzymatic Biodegradability

Polymer Functionalization and Catalysis

  • Functionalization of Polymers: Deraedt et al. (2014) report on the functionalization of polymers with redox-robust bis(ethynyl)biferrocene and di(azido) PEG, which could have implications for the functionalization of N-(Azido-PEG3)-N-bis(PEG4-acid) (Deraedt, Rapakousiou, Wang, Salmon, Bousquet, & Astruc, 2014).

Gene Delivery and Targeting

  • Gene Delivery for Hepatocytes: A study by Lim, Yeom, and Park (2000) discusses the use of a block copolymer composed of cationic polymer and poly(ethylene glycol) (PEG) as a DNA carrier, highlighting its application in gene delivery, which could be relevant for N-(Azido-PEG3)-N-bis(PEG4-acid) based systems (Lim, Yeom, & Park, 2000).

Future Directions

“N-(Azido-PEG3)-N-bis(PEG4-acid)” has potential applications in the field of drug delivery . It can be used in the synthesis of PROTACs, which are a promising approach for the development of targeted therapy drugs . The compound’s ability to undergo Click Chemistry reactions makes it a valuable tool in the design and synthesis of new pharmaceuticals .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N4O15/c31-33-32-3-9-41-15-21-47-22-16-42-10-4-34(5-11-43-17-23-48-27-25-45-19-13-39-7-1-29(35)36)6-12-44-18-24-49-28-26-46-20-14-40-8-2-30(37)38/h1-28H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPSMOCUUZDFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Azido-PEG3)-N-bis(PEG4-acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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